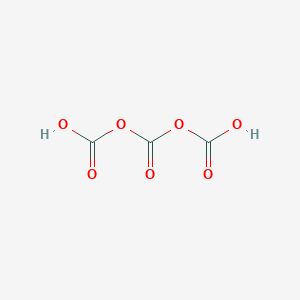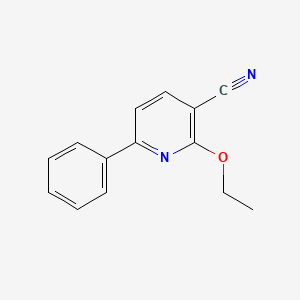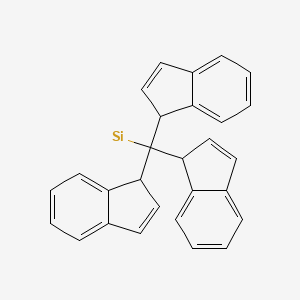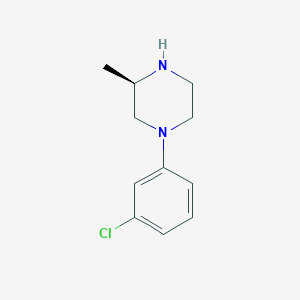![molecular formula C19H15ClN2O B12556369 (E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene CAS No. 182053-56-1](/img/structure/B12556369.png)
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene is an organic compound that belongs to the class of diazenes This compound is characterized by the presence of a diazene group (N=N) connected to a phenyl ring, which is further substituted with a 2-chlorophenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene typically involves the following steps:
Formation of the diazene group: This can be achieved through the reaction of aniline derivatives with nitrous acid, followed by coupling with a suitable aromatic compound.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can participate in redox reactions, altering the activity of target molecules. The compound may also interact with cellular pathways, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-{4-[(2-Bromophenyl)methoxy]phenyl}-2-phenyldiazene
- (E)-1-{4-[(2-Fluorophenyl)methoxy]phenyl}-2-phenyldiazene
- (E)-1-{4-[(2-Methylphenyl)methoxy]phenyl}-2-phenyldiazene
Uniqueness
(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene is unique due to the presence of the 2-chlorophenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs
Propiedades
Número CAS |
182053-56-1 |
|---|---|
Fórmula molecular |
C19H15ClN2O |
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
[4-[(2-chlorophenyl)methoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C19H15ClN2O/c20-19-9-5-4-6-15(19)14-23-18-12-10-17(11-13-18)22-21-16-7-2-1-3-8-16/h1-13H,14H2 |
Clave InChI |
GJAGTBVLYRNHND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)



![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)


![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)

